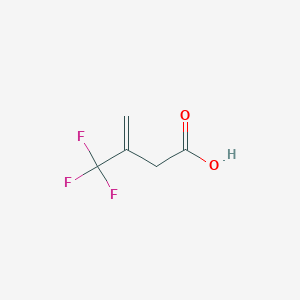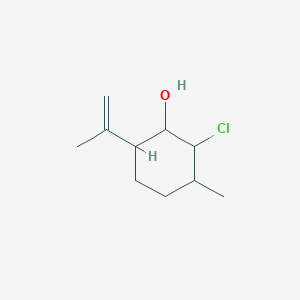
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring substituted with chlorine, methyl, and isopropenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the allylic oxidation of allyl compounds using reagents such as selenium dioxide or organic peroxides . Another method includes carbon-carbon bond-forming reactions like the Prins reaction, the Morita-Baylis-Hillman reaction, or a variant of the Ramberg-Bäcklund reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale allylic oxidation processes or other catalytic methods that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: This compound shares structural similarities but differs in the position and type of substituents.
1-Propene, 3-chloro-2-(chloromethyl)-: Another related compound with different substituent positions.
Uniqueness
2-Chloro-3-methyl-6-(prop-1-en-2-yl)cyclohexan-1-ol is unique due to its specific combination of substituents and the resulting chemical properties
Propiedades
Número CAS |
105568-32-9 |
|---|---|
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-chloro-3-methyl-6-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H17ClO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h7-10,12H,1,4-5H2,2-3H3 |
Clave InChI |
NGYIRNJZLFJMGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1Cl)O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
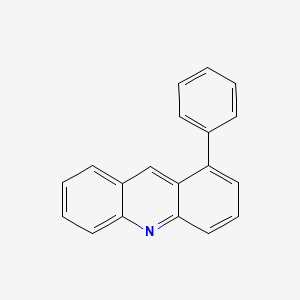
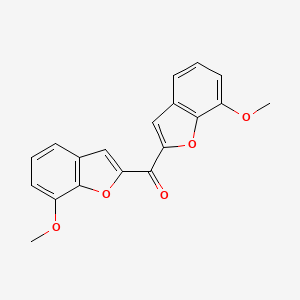


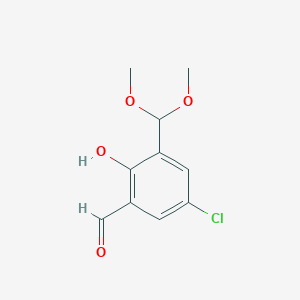

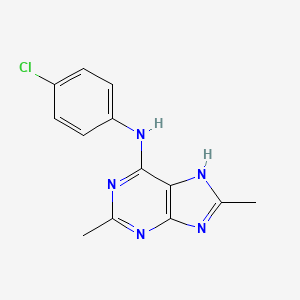
![2-Hydroxy-3-[(prop-2-en-1-yl)amino]propane-1-tellurinic acid](/img/structure/B14343755.png)

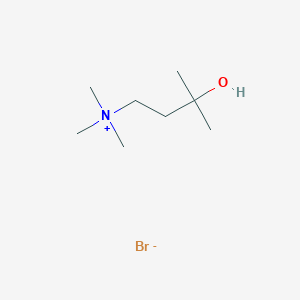
![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]tellanylethanone](/img/structure/B14343765.png)
![1-[3-Methoxy-2,2-bis(methoxymethyl)propoxy]nonane](/img/structure/B14343772.png)
